

A Spectroscopic Guide to Ethyl Cyclopentanecarboxylate: An In-depth Technical Analysis

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Compound of Interest

Compound Name: *Ethyl cyclopentanecarboxylate*

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Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl cyclopentanecarboxylate (CAS No: 5453-85-0) is a significant chemical entity utilized in the synthesis of various pharmaceutical and fragrance compounds.^[1] Its molecular structure, comprising a cyclopentyl ring attached to an ethyl ester group, presents a distinct spectroscopic fingerprint. This technical guide provides a comprehensive analysis of the spectral data of **ethyl cyclopentanecarboxylate**, offering researchers and drug development professionals a detailed reference for its structural characterization. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the precise arrangement of atoms and the characteristic fragmentation patterns of this molecule. This document is structured to deliver not just raw data, but a causal explanation behind the observed spectral features, grounded in established scientific principles.

Molecular and Chemical Properties

A thorough understanding of the molecule's fundamental properties is crucial before delving into its spectral characteristics.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	[2]
Molecular Weight	142.20 g/mol	[3]
IUPAC Name	ethyl cyclopentanecarboxylate	[4]
CAS Registry Number	5453-85-0	[4]
Appearance	Colorless to light yellow liquid	[1] [3]

Molecular Structure:

Caption: Molecular structure of **ethyl cyclopentanecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **ethyl cyclopentanecarboxylate**, both ¹H and ¹³C NMR are essential for complete structural verification.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid sample like **ethyl cyclopentanecarboxylate**.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Rationale for Experimental Choices:

- Deuterated Solvent (e.g., CDCl₃): A deuterated solvent is used because it is largely "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[\[5\]](#) The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as "locking".[\[6\]](#)
- Internal Standard (TMS): Tetramethylsilane (TMS) is added to provide a reference point (0 ppm) for the chemical shift scale.[\[7\]](#) It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: ¹H NMR Spectral Data for **Ethyl Cyclopentanecarboxylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.12	Quartet (q)	2H	-O-CH ₂ -CH ₃
2.73	Quintet (tt)	1H	-CH-C=O
1.95 - 1.55	Multiplet (m)	8H	Cyclopentyl -CH ₂ -
1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃

(Data sourced from Spectral Database for Organic Compounds, SDBS)

In-depth Interpretation:

- δ 4.12 (Quartet, 2H): This signal corresponds to the two protons of the methylene (-CH₂-) group in the ethyl ester moiety. It appears as a quartet because it is adjacent to the methyl (-CH₃) group, which has three protons ($n+1 = 3+1 = 4$ lines). The downfield shift to 4.12 ppm is due to the deshielding effect of the adjacent electronegative oxygen atom.
- δ 2.73 (Quintet, 1H): This peak is assigned to the single proton on the carbon of the cyclopentyl ring that is directly attached to the carbonyl group (the α -proton). This proton is significantly deshielded by the electron-withdrawing carbonyl group. Its multiplicity is complex due to coupling with the four adjacent protons on the cyclopentyl ring.
- δ 1.95 - 1.55 (Multiplet, 8H): This broad multiplet represents the remaining eight protons of the four methylene (-CH₂-) groups on the cyclopentane ring. These protons are in similar chemical environments, leading to overlapping signals and a complex splitting pattern.

- δ 1.25 (Triplet, 3H): This upfield signal is characteristic of the three protons of the terminal methyl (-CH₃) group of the ethyl ester. It appears as a triplet because it is adjacent to a methylene (-CH₂-) group with two protons (n+1 = 2+1 = 3 lines).

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for **Ethyl Cyclopentanecarboxylate**

Chemical Shift (δ , ppm)	Assignment
176.6	C=O (Ester Carbonyl)
60.2	-O-CH ₂ -CH ₃
43.5	-CH-C=O
30.2	Cyclopentyl CH ₂
25.9	Cyclopentyl CH ₂
14.3	-O-CH ₂ -CH ₃

(Data sourced from Spectral Database for Organic Compounds, SDDBS)

In-depth Interpretation:

- δ 176.6: This is the most downfield signal and is characteristic of a carbonyl carbon in an ester functional group.^[8] The significant deshielding is due to the double bond to one oxygen and a single bond to another.
- δ 60.2: This peak corresponds to the methylene carbon of the ethyl group, which is directly bonded to an oxygen atom. The electronegative oxygen causes a significant downfield shift.^[9]
- δ 43.5: This signal is assigned to the methine carbon of the cyclopentane ring, which is attached to the carbonyl group. It is deshielded by the adjacent electron-withdrawing group.

- δ 30.2 and 25.9: These two peaks in the aliphatic region are assigned to the remaining four methylene carbons of the cyclopentane ring. Due to the molecule's symmetry, there are two sets of chemically equivalent carbons, resulting in two distinct signals.
- δ 14.3: This upfield signal is characteristic of the terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: FTIR Data Acquisition

For a pure liquid sample like **ethyl cyclopentanecarboxylate**, the "neat" sampling technique is straightforward and common.

Caption: Workflow for acquiring an FTIR spectrum of a neat liquid.

Rationale for Experimental Choices:

- Neat Sample: Analyzing the pure liquid avoids interference from solvent absorption bands, providing a clear spectrum of the analyte itself.[\[10\]](#) This can be done using a liquid cell or, more commonly, with an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#)
- Background Scan: A background spectrum is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder (ATR crystal or salt plates), ensuring that the final spectrum only shows the absorbance of the sample.

IR Spectral Data & Interpretation

The IR spectrum of **ethyl cyclopentanecarboxylate** is dominated by absorptions characteristic of an aliphatic ester.

Table 3: Key IR Absorption Bands for **Ethyl Cyclopentanecarboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960, 2872	Strong	C-H (sp ³) stretching
1732	Very Strong	C=O (Ester carbonyl) stretching
1177	Strong	C-O stretching
1032	Medium	C-O stretching

(Data sourced from Spectral Database for Organic Compounds, SDDBS)

In-depth Interpretation:

- 2960, 2872 cm⁻¹: These strong absorptions are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl and ethyl groups.
- 1732 cm⁻¹: This very strong and sharp peak is the most prominent feature in the spectrum and is definitively assigned to the C=O stretching vibration of the saturated ester functional group. The typical range for such a group is 1750-1735 cm⁻¹.[\[10\]](#)
- 1177 and 1032 cm⁻¹: Esters typically show two characteristic C-O stretching bands.[\[4\]](#) The band at 1177 cm⁻¹ corresponds to the stretching of the C-C-O linkage, while the band at 1032 cm⁻¹ is from the O-C-C linkage of the ethyl group. These strong absorptions are a key part of the "fingerprint" region for an ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile small molecules like **ethyl cyclopentanecarboxylate**.

Caption: General workflow for GC-MS analysis.

Rationale for Experimental Choices:

- Gas Chromatography (GC): GC is used to introduce a pure, vaporized sample into the mass spectrometer, ensuring that the resulting spectrum is of a single compound.
- Electron Ionization (EI) at 70 eV: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation.[\[12\]](#)[\[13\]](#) The resulting fragmentation pattern acts as a molecular fingerprint, which is highly useful for structural elucidation and library matching.

MS Spectral Data & Interpretation

The mass spectrum reveals the molecular weight and common fragmentation pathways of the molecule.

Table 4: Major Fragment Ions in the Mass Spectrum of **Ethyl Cyclopentanecarboxylate**

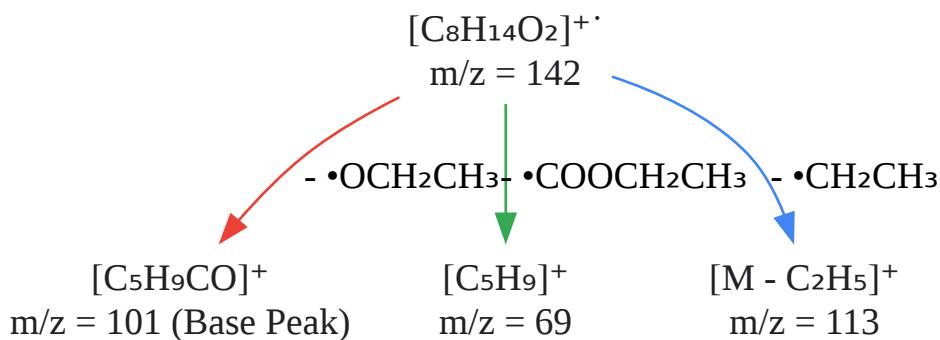
m/z	Relative Intensity (%)	Proposed Fragment
142	15	$[\text{M}]^+$ (Molecular Ion)
113	10	$[\text{M} - \text{C}_2\text{H}_5]^+$
101	100	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$ or $[\text{C}_5\text{H}_9\text{CO}]^+$
97	20	$[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$
69	80	$[\text{C}_5\text{H}_9]^+$
41	65	$[\text{C}_3\text{H}_5]^+$

(Data sourced from Spectral Database for Organic Compounds, SDDBS)

In-depth Interpretation & Fragmentation Pathway:

The fragmentation of **ethyl cyclopentanecarboxylate** is driven by the stability of the resulting carbocations and neutral losses.

- Molecular Ion (m/z 142): The presence of a peak at m/z 142 corresponds to the molecular weight of the compound ($C_8H_{14}O_2$), confirming its identity.
- Base Peak (m/z 101): The most abundant ion (base peak) is at m/z 101. This fragment is formed by the α -cleavage and loss of the ethoxy radical ($\bullet OCH_2CH_3$), resulting in a stable acylium ion, $[C_5H_9CO]^+$.
- Loss of Ethyl Group (m/z 113): Cleavage of the ethyl group from the ether oxygen results in the ion at m/z 113.
- Formation of Cyclopentyl Cation (m/z 69): A major fragmentation pathway for cycloalkane derivatives is the loss of the substituent.^[14] In this case, cleavage of the bond between the cyclopentyl ring and the carbonyl group leads to the formation of the cyclopentyl cation $[C_5H_9]^+$ at m/z 69.
- Other Fragments (m/z 97, 41): The peak at m/z 97 corresponds to the loss of the ethoxy group ($C_2H_5O\bullet$). The fragment at m/z 41 ($[C_3H_5]^+$) is a common fragment resulting from the further breakdown of the cyclopentyl ring.



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